Coumarin Suberoylanilide Hydroxamic Acid Coumarin Suberoylanilide Hydroxamic Acid Suberoylanilide hydroxamic acid (SAHA) is a class I and class II histone deacetylase (HDAC) inhibitor that binds directly to the catalytic site of the enzyme thereby blocking substrate access. coumarin-Suberoylanilide hydroxamic acid (c-SAHA) is a SAHA derivative where the anilino “cap” group is replaced by 7-amino-4-methylcoumarin to produce a fluorescent probe that competitively binds HDAC. The fluorescence excitation and emission maxima of free c-SAHA is 325 and 400 nm, respectively and is quenched by 50% when bound to HDAC8. This probe can be used to determine binding affinities and dissociation off-rates of HDAC enzyme-inhibitor complexes and is well-suited for high-throughput screening.
Brand Name: Vulcanchem
CAS No.: 1260635-77-5
VCID: VC0120812
InChI: InChI=1S/C18H22N2O5/c1-12-10-18(23)25-15-11-13(8-9-14(12)15)19-16(21)6-4-2-3-5-7-17(22)20-24/h8-11,24H,2-7H2,1H3,(H,19,21)(H,20,22)
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO
Molecular Formula: C18H22N2O5
Molecular Weight: 346.383

Coumarin Suberoylanilide Hydroxamic Acid

CAS No.: 1260635-77-5

Reference Standards

VCID: VC0120812

Molecular Formula: C18H22N2O5

Molecular Weight: 346.383

Coumarin Suberoylanilide Hydroxamic Acid - 1260635-77-5

CAS No. 1260635-77-5
Product Name Coumarin Suberoylanilide Hydroxamic Acid
Molecular Formula C18H22N2O5
Molecular Weight 346.383
IUPAC Name N'-hydroxy-N-(4-methyl-2-oxochromen-7-yl)octanediamide
Standard InChI InChI=1S/C18H22N2O5/c1-12-10-18(23)25-15-11-13(8-9-14(12)15)19-16(21)6-4-2-3-5-7-17(22)20-24/h8-11,24H,2-7H2,1H3,(H,19,21)(H,20,22)
Standard InChIKey YSRCADVJNRJJAV-UHFFFAOYSA-N
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO
Appearance Assay:≥98%A crystalline solid
Description Suberoylanilide hydroxamic acid (SAHA) is a class I and class II histone deacetylase (HDAC) inhibitor that binds directly to the catalytic site of the enzyme thereby blocking substrate access. coumarin-Suberoylanilide hydroxamic acid (c-SAHA) is a SAHA derivative where the anilino “cap” group is replaced by 7-amino-4-methylcoumarin to produce a fluorescent probe that competitively binds HDAC. The fluorescence excitation and emission maxima of free c-SAHA is 325 and 400 nm, respectively and is quenched by 50% when bound to HDAC8. This probe can be used to determine binding affinities and dissociation off-rates of HDAC enzyme-inhibitor complexes and is well-suited for high-throughput screening.
Synonyms N1-Hydroxy-N8-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide; Coumarin-SAHA;
PubChem Compound 53393956
Last Modified Nov 11 2021
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